A Comprehensive Technical Guide to 3-Cyano-4-methylpyridine
A Comprehensive Technical Guide to 3-Cyano-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-4-methylpyridine, also known as 4-methyl-3-pyridinecarbonitrile or 4-methylnicotinonitrile, is a heterocyclic organic compound with significant applications in medicinal chemistry and materials science. Its unique chemical structure makes it a valuable intermediate in the synthesis of a variety of pharmaceutical compounds, including potential anticancer agents and enzyme inhibitors. This document provides an in-depth overview of its properties, synthesis, and applications.
Chemical and Physical Properties
The physical and chemical properties of 3-Cyano-4-methylpyridine are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Citations |
| CAS Number | 5444-01-9 | [1][2][3] |
| Molecular Formula | C₇H₆N₂ | [2][3][4] |
| Molecular Weight | 118.14 g/mol | [2][3] |
| Appearance | White to light orange or green crystalline powder | [3] |
| Melting Point | 41 - 52 °C | [2][4] |
| Boiling Point | 242 - 243 °C (at 760 mmHg); 108 - 111 °C (at 20 mmHg) | [2][4] |
| Density | 1.114 g/cm³ | [4] |
| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol, methanol, and dichloromethane. | [4] |
| Purity | Typically >98.0% (by GC or HPLC) | [2][3] |
Synthesis of 3-Cyano-4-methylpyridine
A common laboratory-scale synthesis of 3-Cyano-4-methylpyridine involves the catalytic hydrogenation of 3-cyano-4-methyl-2,6-dichloropyridine.[1]
Experimental Protocol
Materials:
-
3-cyano-4-methyl-2,6-dichloropyridine
-
Palladium dichloride (PdCl₂)
-
Sodium acetate
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Methanol
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Hydrogen gas (1 atm)
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Chloroform
-
Silica gel
Procedure:
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A solution of 3-cyano-4-methyl-2,6-dichloropyridine (5.0 g, 27 mmol) and sodium acetate (4.5 g, 55 mmol) in methanol (100 mL) is degassed.
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Palladium dichloride (50 mg, 0.3 mmol) is added to the solution.
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The reaction mixture is stirred under a hydrogen atmosphere (1 atm) for 14 hours at room temperature.
-
Upon completion of the reaction, the precipitate is filtered and washed with methanol (3 x 20 mL).
-
The filtrates are combined, and the solvent is removed by evaporation under reduced pressure.
-
Chloroform (50 mL) is added to the residue.
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The chloroform solution is filtered through a thin pad of silica gel, which is then washed with additional chloroform.
-
The filtrate is evaporated to dryness to yield 3-cyano-4-methylpyridine as a yellow oil.
This procedure typically results in a high yield of the desired product.[1]
Applications in Drug Development
3-Cyano-4-methylpyridine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its utility is particularly noted in the development of anticancer agents. For instance, it is a key intermediate in the preparation of a series of azaindenoisoquinoline topoisomerase I inhibitors, which are being investigated as potential cancer therapeutics.[1] The presence of the cyano and methyl groups on the pyridine ring allows for diverse chemical modifications, enabling the creation of a wide range of pharmacologically active molecules.[4]
Reactivity and Chemical Stability
The chemical stability of 3-Cyano-4-methylpyridine is influenced by its molecular structure and the surrounding environment. The pyridine ring, being an aromatic heterocycle, provides a degree of stability. However, the cyano group can undergo various chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine. The methyl group can also be a site for oxidation or other reactions under specific conditions. In acidic or basic environments, the nitrogen atom of the pyridine ring can be protonated or deprotonated, affecting its reactivity.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 3-Cyano-4-methylpyridine from 3-cyano-4-methyl-2,6-dichloropyridine.
References
- 1. 3-Cyano-4-methylpyridine | 5444-01-9 [chemicalbook.com]
- 2. 5444-01-9 3-Cyano-4-methylpyridine AKSci N318 [aksci.com]
- 3. 3-Cyano-4-methylpyridine | 5444-01-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 3-Cyano-4-methylpyridine Manufacturer & Supplier in China | CAS 3731-52-0 | High Purity Chemical | Specifications, Uses, Safety Data [pipzine-chem.com]
